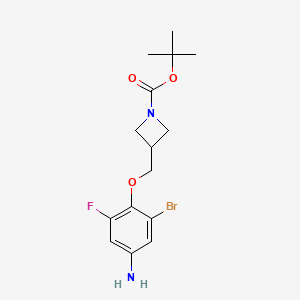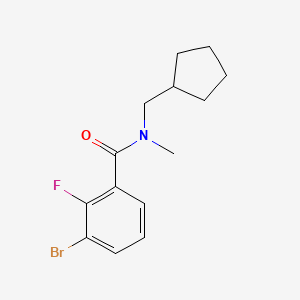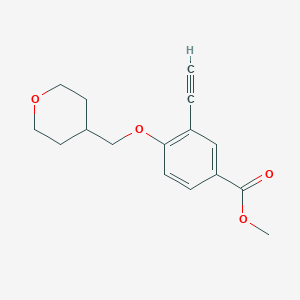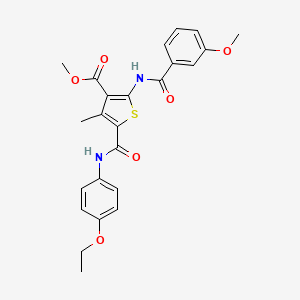![molecular formula C7H3Br2NO2S B12075099 4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl- CAS No. 1353649-89-4](/img/structure/B12075099.png)
4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Thieno[3,4-c]pirrol-4,6(5H)-diona, 1,3-dibromo-5-metil- es un compuesto heterocíclico que presenta un sistema de anillos fusionados que combina un anillo de tiofeno y un anillo de pirrol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4H-Thieno[3,4-c]pirrol-4,6(5H)-diona, 1,3-dibromo-5-metil- típicamente implica la bromación de un compuesto precursor de tieno[3,4-c]pirrol. Un método común incluye los siguientes pasos:
Material de partida: La síntesis comienza con tieno[3,4-c]pirrol-4,6(5H)-diona.
Bromación: El compuesto se somete a bromación usando bromo (Br2) en presencia de un solvente adecuado como ácido acético o cloroformo. La reacción se lleva a cabo típicamente a temperatura ambiente o a temperaturas ligeramente elevadas para asegurar la bromación completa.
Purificación: El producto resultante se purifica utilizando técnicas como la recristalización o la cromatografía en columna para obtener el derivado 1,3-dibromo-5-metil deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas automatizados para el control preciso de las condiciones de reacción, como la temperatura y la adición de reactivos, puede optimizar aún más la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
4H-Thieno[3,4-c]pirrol-4,6(5H)-diona, 1,3-dibromo-5-metil- experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de bromo pueden ser sustituidos por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Oxidación y reducción: El compuesto puede participar en reacciones redox, donde los anillos de tiofeno y pirrol pueden ser oxidados o reducidos.
Reacciones de acoplamiento: Puede sufrir reacciones de acoplamiento, como el acoplamiento de Suzuki o Stille, para formar estructuras más complejas.
Reactivos y condiciones comunes
Sustitución: Nucleófilos como aminas o tioles en presencia de una base (por ejemplo, hidruro de sodio) y un solvente adecuado (por ejemplo, DMF).
Oxidación: Agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Acoplamiento: Catalizadores de paladio y ligandos apropiados en solventes como tolueno o THF.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la sustitución con una amina produciría un derivado de amina, mientras que las reacciones de acoplamiento podrían producir sistemas conjugados extendidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas
Biología y medicina
En la investigación biológica y medicinal, los derivados de este compuesto se investigan por su potencial como agentes terapéuticos. La presencia de los átomos de bromo permite una mayor funcionalización, lo que puede conducir al desarrollo de compuestos con actividades biológicas específicas, como propiedades antimicrobianas o anticancerígenas.
Industria
En el sector industrial, este compuesto se utiliza en el desarrollo de materiales avanzados. Su capacidad de sufrir diversas modificaciones químicas lo convierte en un intermedio versátil en la producción de polímeros, colorantes y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo por el cual 4H-Thieno[3,4-c]pirrol-4,6(5H)-diona, 1,3-dibromo-5-metil- ejerce sus efectos depende de su aplicación específica. En la electrónica orgánica, su sistema conjugado permite un transporte de carga eficiente. En la química medicinal, su actividad biológica puede implicar interacciones con objetivos moleculares específicos, como enzimas o receptores, lo que lleva a la modulación de las vías biológicas.
Comparación Con Compuestos Similares
Compuestos similares
4H-Thieno[3,4-c]pirrol-4,6(5H)-diona: El compuesto padre sin sustitución de bromo.
1,3-Dibromo-5-metiltiofeno: Un derivado de tiofeno más simple con una sustitución de bromo similar.
Thieno[3,4-c]pirrol-4,6(5H)-diona, 1,3-dibromo-: Un compuesto estrechamente relacionado sin el grupo metilo.
Singularidad
4H-Thieno[3,4-c]pirrol-4,6(5H)-diona, 1,3-dibromo-5-metil- es único debido a la combinación de los átomos de bromo y el grupo metilo, que proporcionan sitios específicos para una mayor modificación química. Esto permite la creación de una amplia gama de derivados con propiedades adaptadas para diversas aplicaciones.
Propiedades
Número CAS |
1353649-89-4 |
|---|---|
Fórmula molecular |
C7H3Br2NO2S |
Peso molecular |
324.98 g/mol |
Nombre IUPAC |
1,3-dibromo-5-methylthieno[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C7H3Br2NO2S/c1-10-6(11)2-3(7(10)12)5(9)13-4(2)8/h1H3 |
Clave InChI |
HPTOGBJGZRJBRA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(SC(=C2C1=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[Cyclobutyl(methyl)amino]methyl}aniline](/img/structure/B12075023.png)









![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride](/img/structure/B12075079.png)
![5'-Bromo-4,4-difluoro-6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B12075094.png)

